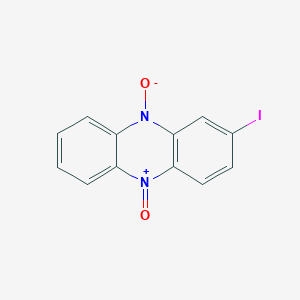

2-Iodo-10-oxidophenazin-5-ium 5-oxide

Description

2-Iodo-10-oxidophenazin-5-ium 5-oxide is a phenazinium derivative characterized by an iodinated aromatic system and dual oxide groups. These compounds share a fused heterocyclic core with substituents (e.g., halogens, nitro, or hydroxy groups) that modulate reactivity, solubility, and biological activity .

Properties

CAS No. |

6968-43-0 |

|---|---|

Molecular Formula |

C12H7IN2O2 |

Molecular Weight |

338.10 g/mol |

IUPAC Name |

2-iodo-10-oxidophenazin-5-ium 5-oxide |

InChI |

InChI=1S/C12H7IN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h1-7H |

InChI Key |

XCNIONSCIZPDRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)I)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Iodo-10-oxidophenazin-5-ium 5-oxide typically involves the iodination of phenazine derivatives followed by oxidation. One common method includes the reaction of phenazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

2-Iodo-10-oxidophenazin-5-ium 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-10-oxidophenazin-5-ium 5-oxide involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets cellular membranes and DNA, causing damage through the generation of reactive oxygen species (ROS). This oxidative damage disrupts cellular functions and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-iodo-10-oxidophenazin-5-ium 5-oxide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | XLogP3 | Key Properties |

|---|---|---|---|---|---|

| 2-Iodo-10-oxidophenazin-5-ium 5-oxide | Not explicitly provided | Estimated ~341.17* | I, O (dual oxide) | N/A | Likely low solubility due to iodo |

| 2-Chloro-10H-phenothiazine 5-oxide | C₁₂H₈ClNOS | 249.72 | Cl, O (sulfoxide) | 3.0 | Moderate lipophilicity |

| 10-Hydroxy-5-oxido-phenazin-2-one | C₁₂H₈N₂O₃ | 228.21 | OH, O (dioxide) | N/A | Polar, hydrogen-bonding capacity |

| 3,7-Dinitro-5-oxophenothiazine | C₁₂H₇N₃O₅S | 313.27 | NO₂ (x2), O | N/A | High thermal stability |

| 2-Nitro-10-oxidophenazin-5-ium 5-oxide | Not explicitly provided | N/A | NO₂, O (dual oxide) | N/A | Reactive nitro group |

*Estimated based on 2-chloro-10H-phenothiazine 5-oxide (249.72 g/mol) with iodine substitution (Cl → I: +91.45 g/mol).

Key Observations :

- Iodo vs.

- Oxide Groups: Dual oxide groups (as in phenazinium derivatives) may enhance polarity compared to sulfoxide-containing phenothiazines (e.g., 2-chloro-10H-phenothiazine 5-oxide) .

- Nitro vs. Hydroxy Groups: Nitro-substituted derivatives (e.g., 3,7-dinitro-5-oxophenothiazine) exhibit higher molecular weights and thermal stability, whereas hydroxy analogs (e.g., 10-hydroxy-5-oxido-phenazin-2-one) are more polar and bioactive .

Research Findings and Gaps

- Structural Insights : The iodinated phenazinium core is unique but understudied compared to chloro and nitro analogs. Computational modeling could predict its electronic properties .

- Synthesis Challenges: No direct synthesis routes for the target compound are documented. Methods for analogous phenothiazine oxides (e.g., H₂SO₄-mediated cyclization) may require adaptation .

- Biological Data : While hydroxy-phenazine oxides (e.g., 10-hydroxy-5-oxido-phenazin-2-one) are bioactive, the iodine substituent’s impact on toxicity or efficacy remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.